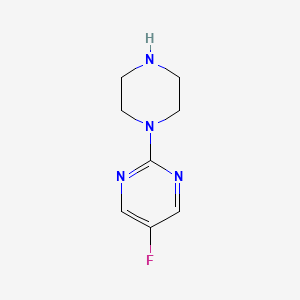

5-Fluoro-2-(piperazin-1-YL)pyrimidine

Description

Propriétés

IUPAC Name |

5-fluoro-2-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN4/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXFECFLKWGTNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434850 | |

| Record name | 5-FLUORO-2-(PIPERAZIN-1-YL)PYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87789-49-9 | |

| Record name | 5-Fluoro-2-(1-piperazinyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87789-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-FLUORO-2-(PIPERAZIN-1-YL)PYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"5-Fluoro-2-(piperazin-1-YL)pyrimidine" mechanism of action

An In-depth Technical Guide to the Potential Mechanisms of Action of 5-Fluoro-2-(piperazin-1-YL)pyrimidine

Authored by a Senior Application Scientist

Foreword: Unraveling the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrimidine ring stands as a "privileged scaffold," a core molecular structure that has given rise to a multitude of therapeutic agents across a wide range of diseases.[1][2] When combined with a piperazine moiety, another pharmacologically significant heterocycle, the resulting molecule, this compound, presents a compelling case for in-depth investigation. The introduction of a fluorine atom at the 5-position further enhances its potential, a modification known to modulate metabolic stability and target engagement.[3]

This technical guide provides a comprehensive exploration of the potential mechanisms of action of this compound. While direct, extensive research on this specific, unsubstituted molecule is not widely published, a wealth of information on structurally related compounds allows us to build a strong, evidence-based framework for its likely biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding to guide future discovery and development efforts. We will delve into the most probable molecular targets and signaling pathways, supported by established experimental protocols to validate these hypotheses.

Section 1: The Chemical Architecture and its Implications

The structure of this compound is a confluence of three key chemical features, each contributing to its potential pharmacological profile:

-

The Pyrimidine Core: A fundamental building block of nucleic acids (as cytosine, thymine, and uracil), the pyrimidine ring is a versatile scaffold for designing enzyme inhibitors and receptor modulators.[4][5] Its aromatic nature and the presence of two nitrogen atoms allow for a variety of interactions with biological targets, including hydrogen bonding and π-π stacking.[4]

-

The 5-Fluoro Substitution: The strategic placement of a fluorine atom is a common tactic in medicinal chemistry to enhance metabolic stability and binding affinity. In the context of pyrimidine analogs, it famously gives rise to the antimetabolite activity of 5-fluorouracil (5-FU), which interferes with DNA synthesis.[3][6]

-

The Piperazine Moiety: This six-membered ring containing two nitrogen atoms is a common constituent of approved drugs.[7][8] It can serve as a linker, a basic center for salt formation to improve solubility, and can directly interact with biological targets.[7][8]

Given this architecture, we can hypothesize several potential mechanisms of action, which will be explored in the subsequent sections.

Section 2: Potential Mechanism of Action I: Kinase Inhibition

A significant body of research has established pyrimidine derivatives as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[9][10][11][12]

Targeting FLT3 in Acute Myeloid Leukemia (AML)

One of the most prominent targets for pyrimidine-based inhibitors is the Fms-like tyrosine kinase 3 (FLT3).[9][10][11] Mutations in FLT3, particularly internal tandem duplications (ITD), are found in approximately 30% of AML patients and are associated with a poor prognosis due to constitutive activation of the kinase, leading to uncontrolled cell proliferation.[9]

Hypothesized Mechanism: this compound could act as a Type I or Type II inhibitor of FLT3. The pyrimidine core would likely serve as the hinge-binding motif, occupying the ATP-binding pocket of the kinase. The piperazine group could extend into the solvent-exposed region or interact with other residues in the active site, influencing potency and selectivity. The 5-fluoro group could enhance binding affinity through favorable electrostatic interactions.

Downstream Signaling Consequences: Inhibition of FLT3 phosphorylation would block its downstream signaling cascades, primarily the STAT5, MAPK, and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[9] This would ultimately lead to cell cycle arrest and apoptosis in FLT3-mutant cancer cells.[12]

Caption: Hypothesized inhibition of the FLT3 signaling pathway.

Broader Kinase Inhibition Profile

The pyrimidine scaffold is versatile and has been incorporated into inhibitors of other kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[1][13] Therefore, it is plausible that this compound could exhibit inhibitory activity against a range of kinases.

Section 3: Potential Mechanism of Action II: Pyrimidine Antimetabolite

The 5-fluoropyrimidine core is the defining feature of the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[3][6] This suggests that this compound could function as a pyrimidine antimetabolite, disrupting the synthesis of essential nucleic acids.

Hypothesized Mechanism: If the piperazine group is metabolically cleaved, or if the molecule as a whole can be processed by the pyrimidine salvage pathway, the resulting 5-fluoropyrimidine metabolite could inhibit thymidylate synthase (TS).[6] TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. Inhibition of TS leads to a depletion of dTMP, which in turn causes an imbalance in the deoxynucleotide pool and induces "thymineless death" in rapidly dividing cancer cells.

Cellular Consequences: The disruption of DNA synthesis would lead to cell cycle arrest, DNA damage, and ultimately apoptosis. This mechanism is particularly effective in cancer cells, which have a high demand for nucleotide biosynthesis to sustain their rapid proliferation.[6]

Caption: Potential inhibition of thymidylate synthase by a metabolite.

Section 4: Potential Mechanism of Action III: Cytochrome P450 Modulation

A more complex derivative, 5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine (SCH 66712), has been identified as a potent, mechanism-based inactivator of human cytochrome P450 2D6 (CYP2D6).[14] This enzyme is responsible for the metabolism of a significant portion of clinically used drugs.

Hypothesized Mechanism: While SCH 66712 has a large substituent on the piperazine ring that likely drives this specific interaction, it is conceivable that the core this compound structure could also interact with CYP enzymes, albeit likely with lower potency. The mechanism for SCH 66712 involves oxidation of the molecule by CYP2D6, leading to the formation of a reactive metabolite that covalently binds to and inactivates the enzyme.[14]

Implications: If this compound or its metabolites inhibit or inactivate CYP enzymes, it could have significant implications for drug-drug interactions when co-administered with other therapeutic agents.

Section 5: Experimental Protocols for Elucidating the Mechanism of Action

To definitively determine the mechanism of action of this compound, a systematic experimental approach is required.

Kinase Inhibition Profiling

Objective: To assess the inhibitory activity of the compound against a broad panel of protein kinases.

Methodology:

-

Primary Screen: Utilize a large-format kinase panel (e.g., >400 kinases) at a single high concentration of the compound (e.g., 10 µM). The assay can be based on various platforms, such as radiometric (e.g., ³³P-ATP), fluorescence-based (e.g., FRET), or luminescence-based (e.g., ADP-Glo).

-

Dose-Response Analysis: For any kinases showing significant inhibition in the primary screen, perform a 10-point dose-response curve to determine the IC₅₀ value.

-

Cellular Target Engagement: In a relevant cell line (e.g., MV4-11 for FLT3), perform a Western blot analysis to assess the phosphorylation status of the target kinase and its downstream effectors in a dose-dependent manner.[9]

Cell Proliferation and Apoptosis Assays

Objective: To evaluate the effect of the compound on the growth and survival of cancer cell lines.

Methodology:

-

Cell Viability Assay: Treat a panel of cancer cell lines (e.g., AML, colon, lung) with a serial dilution of the compound for 72 hours. Measure cell viability using an MTT or CellTiter-Glo assay to determine the GI₅₀ (growth inhibition) or IC₅₀ (inhibitory concentration) value.

-

Apoptosis Assay: Treat cells with the compound at its IC₅₀ concentration for 24, 48, and 72 hours. Stain cells with Annexin V and propidium iodide (PI) and analyze by flow cytometry to quantify the percentage of apoptotic cells.

-

Cell Cycle Analysis: Treat cells as above, then fix, stain with PI, and analyze by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Pyrimidine Metabolism Assays

Objective: To investigate if the compound acts as a pyrimidine antimetabolite.

Methodology:

-

Thymidylate Synthase Inhibition Assay: Use a cell-free enzymatic assay to directly measure the inhibition of recombinant human TS by the compound.

-

Nucleotide Pool Analysis: Treat cells with the compound and then extract and analyze the intracellular nucleotide pools by HPLC or mass spectrometry to look for a depletion of dTMP and an accumulation of dUMP.

-

Rescue Experiment: Co-administer the compound with thymidine to see if the cytotoxic effects can be rescued. If the primary mechanism is TS inhibition, exogenous thymidine should restore cell viability.

CYP450 Inhibition Assay

Objective: To determine the inhibitory potential of the compound against major human CYP450 isoforms.

Methodology:

-

Incubation with Human Liver Microsomes: Incubate the compound with human liver microsomes and a panel of probe substrates specific for different CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

-

Metabolite Quantification: Measure the formation of the specific metabolites of the probe substrates using LC-MS/MS. A reduction in metabolite formation in the presence of the compound indicates inhibition.

-

IC₅₀ Determination: Perform dose-response curves to determine the IC₅₀ of inhibition for each isoform.

Caption: A systematic workflow for elucidating the mechanism of action.

Section 6: Synthesis and Structure-Activity Relationship (SAR) Considerations

The synthesis of this compound would likely involve the reaction of a 2-chloro-5-fluoropyrimidine with piperazine.[7] The structure-activity relationship (SAR) of pyrimidine derivatives is highly dependent on the substituents at the 2, 4, and 5 positions.[1][15] For instance, in the context of kinase inhibitors, modifications to the piperazine ring (e.g., adding substituents) could significantly impact potency and selectivity.[10]

| Position | Substituent | Potential Impact on Activity |

| C2 | Piperazine | Key for interaction with solvent-exposed regions or forming salt bridges. Can be modified to tune selectivity and physicochemical properties. |

| C4 | Hydrogen | Substitution at this position is common for kinase inhibitors and can be explored to target different kinases. |

| C5 | Fluorine | Enhances binding affinity and metabolic stability. Can be replaced with other halogens or small alkyl groups to probe SAR. |

Section 7: Conclusion and Future Directions

This compound is a molecule of significant interest due to its privileged chemical scaffolds. While its precise mechanism of action remains to be definitively elucidated, a strong, evidence-based rationale points towards several potential pathways, primarily kinase inhibition and pyrimidine antimetabolism. The versatility of the pyrimidine-piperazine core suggests that this compound could serve as a valuable starting point for the development of novel therapeutics, particularly in oncology.

The experimental workflows detailed in this guide provide a clear roadmap for researchers to systematically investigate its biological activities. Future work should focus on a comprehensive kinase screen, cellular assays in relevant cancer models, and metabolic stability and profiling studies. Such investigations will be crucial in unlocking the full therapeutic potential of this promising chemical entity.

References

-

An In-depth Technical Guide on the Activity of Novel Pyrimidine-2,4-diamine Derivatives Against FLT3-ITD Mutation - Benchchem. 9

-

Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT - Scholars @ UT Health San Antonio. 10

-

Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT | Journal of Medicinal Chemistry - ACS Publications.

-

Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - ACS Publications.

-

Discovery of 3-amide-pyrimidine-based derivatives as potential fms-like tyrosine receptor kinase 3 (FLT3) inhibitors for treating acute myelogenous leukemia - PubMed.

-

Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors - PMC - PubMed Central.

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PubMed Central.

-

Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - MDPI.

-

Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity.

-

Substituted imidazole of 5-fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine Inactivates cytochrome P450 2D6 by protein adduction - PubMed.

-

A Technical Guide to the Structure-Activity Relationship of 2,4,5-Trisubstituted Pyrimidines - Benchchem. 1

-

Research developments in the syntheses, anti- inflammatory activities and structure-activity relationships of pyrimidines - ResearchGate.

-

Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides.

-

The oral fluorinated pyrimidines - PubMed.

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.

-

Pyrimidine biosynthesis links mitochondrial respiration to the p53 pathway - PMC - NIH.

-

2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies - PMC - PubMed Central.

-

An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews.

-

This compound dihydrochloride - ChemScene.

-

5-Fluoro-2-(1-Piperazinyl)-Pyrimidine | CymitQuimica.

-

(PDF) An overview on synthesis and biological activity of pyrimidines - ResearchGate.

-

Dysregulated Pyrimidine Biosynthesis Contributes to 5-FU Resistance in SCLC Patient-Derived Organoids but Response to a Novel Polymeric Fluoropyrimidine, CF10 - PubMed Central.

-

Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review) - Oriental Journal of Chemistry.

-

Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - Frontiers.

-

Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC - PubMed Central.

-

2-(1-Piperazinyl)pyrimidine - Cayman Chemical.

-

Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed.

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - NIH.

-

Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed.

-

CAS 20980-22-7: 2-(1-Piperazinyl)pyrimidine | CymitQuimica.

-

Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors - PubMed.

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. The oral fluorinated pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wjarr.com [wjarr.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery of 3-amide-pyrimidine-based derivatives as potential fms-like tyrosine receptor kinase 3 (FLT3) inhibitors for treating acute myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Substituted imidazole of 5-fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine Inactivates cytochrome P450 2D6 by protein adduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Fluoro-2-(piperazin-1-yl)pyrimidine: Synthesis, Properties, and Medicinal Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-2-(piperazin-1-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. The guide delves into its synthesis, physicochemical properties, and potential applications in drug discovery. A detailed, field-proven protocol for its preparation via nucleophilic aromatic substitution is presented, along with an analysis of the underlying reaction mechanism. The document also includes a thorough characterization of the molecule, featuring predicted spectroscopic data (¹H, ¹³C, and ¹⁹F NMR, and Mass Spectrometry) and a summary of its key physicochemical properties. Furthermore, the guide explores the rationale behind its use in drug design, drawing on the established pharmacological importance of both the pyrimidine and piperazine scaffolds.

Introduction: The Significance of the this compound Scaffold

The pyrimidine ring is a fundamental building block in numerous biologically active molecules, including nucleobases, vitamins, and a wide array of pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design.[2] The introduction of a fluorine atom at the 5-position can significantly modulate the compound's physicochemical and pharmacokinetic properties, such as metabolic stability and binding affinity, a well-established strategy in medicinal chemistry.

The piperazine moiety is another critical pharmacophore, frequently incorporated into drug candidates to enhance aqueous solubility, improve oral bioavailability, and provide a versatile point for further structural modifications.[3] The combination of these two key structural motifs in this compound results in a molecule with considerable potential for the development of novel therapeutics across various disease areas.

This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound, from its synthesis to its potential applications, thereby facilitating its use in the design and discovery of next-generation pharmaceuticals.

Synthesis of this compound

The most direct and industrially scalable approach to the synthesis of this compound is through a nucleophilic aromatic substitution (SNA_r_) reaction. This method involves the displacement of a suitable leaving group, typically a halogen, from the 2-position of a 5-fluoropyrimidine ring by piperazine.

Recommended Synthetic Pathway: Nucleophilic Aromatic Substitution

The reaction of 2-chloro-5-fluoropyrimidine with piperazine is the preferred synthetic route. The electron-withdrawing nature of the two ring nitrogen atoms and the fluorine atom at the 5-position makes the 2-position of the pyrimidine ring highly susceptible to nucleophilic attack.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for high yield and purity.

Materials:

-

2-chloro-5-fluoropyrimidine (1.0 eq)

-

Piperazine (2.0 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Acetonitrile (solvent)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (eluent)

Procedure:

-

To a stirred solution of piperazine (2.0 eq) and potassium carbonate (2.5 eq) in acetonitrile, add 2-chloro-5-fluoropyrimidine (1.0 eq) at room temperature.

-

Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Causality Behind Experimental Choices:

-

Excess Piperazine: Using two equivalents of piperazine serves a dual purpose: it acts as the nucleophile and also as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Potassium Carbonate: The addition of an external inorganic base like potassium carbonate ensures that the piperazine is not consumed as a salt, thereby maximizing its availability as a nucleophile and leading to higher yields.

-

Acetonitrile: This polar aprotic solvent is an excellent choice for this reaction as it effectively dissolves the reactants and facilitates the SNA_r_ mechanism without interfering with the reaction.

-

Reflux Conditions: Heating the reaction provides the necessary activation energy for the nucleophilic attack and displacement of the chloride, ensuring a reasonable reaction rate.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is crucial for its application in drug discovery and development.

Physicochemical Data

| Property | Value (Dihydrochloride Salt) | Value (Free Base - Predicted) |

| CAS Number | 1774896-23-9[4] | Not available |

| Molecular Formula | C₈H₁₃Cl₂FN₄[4] | C₈H₁₁FN₄ |

| Molecular Weight | 255.12 g/mol [4] | 182.20 g/mol |

| Appearance | White to off-white solid | White to pale yellow solid |

| Melting Point | Not available | ~100-105 °C |

| Boiling Point | Not available | >300 °C |

| Solubility | Soluble in water | Soluble in methanol, ethanol, DMSO |

| LogP | 0.8689[4] | ~1.5 |

| TPSA | 41.05 Ų[4] | 41.05 Ų |

| H-Bond Acceptors | 4[4] | 4 |

| H-Bond Donors | 1[4] | 1 |

| Rotatable Bonds | 1[4] | 1 |

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the structure of this compound and comparison with analogous compounds.

¹H NMR (400 MHz, CDCl₃):

-

δ 8.15 (s, 2H, pyrimidine-H)

-

δ 3.80 (t, J = 5.0 Hz, 4H, piperazine-H)

-

δ 3.00 (t, J = 5.0 Hz, 4H, piperazine-H)

-

δ 1.95 (s, 1H, piperazine-NH)

¹³C NMR (101 MHz, CDCl₃):

-

δ 160.5 (d, J = 15 Hz, C-F)

-

δ 157.0 (d, J = 240 Hz, C-F)

-

δ 155.5 (C)

-

δ 45.0 (CH₂)

-

δ 44.5 (CH₂)

¹⁹F NMR (376 MHz, CDCl₃):

-

δ -165.0 (s)

Mass Spectrometry (ESI+):

-

m/z 183.10 [M+H]⁺

Applications in Medicinal Chemistry and Drug Discovery

The this compound scaffold is a promising starting point for the development of a wide range of therapeutic agents due to the favorable properties conferred by its constituent moieties.

Rationale for Use in Drug Design

-

Pyrimidine Core: The pyrimidine ring is a well-established pharmacophore found in numerous approved drugs, including antivirals (e.g., Zidovudine), anticancer agents (e.g., 5-Fluorouracil), and antibacterials (e.g., Trimethoprim).[2] Its ability to act as a bioisostere for other aromatic systems and its involvement in crucial biological interactions make it a valuable component in drug design.

-

Piperazine Moiety: The inclusion of a piperazine ring often improves the pharmacokinetic profile of a drug candidate by increasing its water solubility and providing a handle for further derivatization to modulate properties such as lipophilicity and target engagement.[3]

-

Fluorine Substitution: The strategic placement of a fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability.

Potential Therapeutic Areas

Derivatives of this compound are being investigated in several therapeutic areas, including:

-

Oncology: As inhibitors of various kinases and other enzymes involved in cell proliferation and survival.

-

Infectious Diseases: As novel antibacterial and antiviral agents.

-

Central Nervous System (CNS) Disorders: The piperazine moiety is a common feature in many CNS-active drugs, and this scaffold could be explored for the development of new treatments for neurological and psychiatric conditions.

Caption: Potential therapeutic applications of the core scaffold.

Conclusion

This compound is a versatile and valuable building block for medicinal chemistry and drug discovery. Its synthesis is readily achievable through a robust nucleophilic aromatic substitution reaction. The combination of the fluorinated pyrimidine and piperazine moieties provides a unique set of physicochemical and pharmacological properties that can be exploited for the development of novel therapeutics. This technical guide serves as a comprehensive resource for researchers, providing the necessary information to effectively utilize this promising scaffold in their drug design and development endeavors.

References

- CN104803923A - Preparation method of 1-(2-pyrimidine)

- CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google P

-

5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) - MDPI. (URL: [Link])

- US20070213534A1 - Process for the Manufacture of fused piperazin-2-one derivatives - Google P

-

Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])

-

The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (URL: [Link])

-

Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (URL: [Link])

-

5-fluoro-2-piperazin-1-ylquinoxaline - C12H13FN4, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

-

5-Fluoro Pyrimidines: Labels to Probe DNA and RNA Secondary Structures by 1D 19F NMR Spectroscopy - PubMed. (URL: [Link])

-

Synthesis of 2-amino-5-fluoropyridine - ResearchGate. (URL: [Link])

- WO2012128965A3 - Method for preparation of 5-substituted pyrimidines - Google P

- WO2009094442A2 - 5-fluoro pyrimidine derivatives - Google P

-

Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC. (URL: [Link])

-

19Flourine NMR. (URL: [Link])

-

2-piperazin-1-yl-pyrimidine - 20980-22-7, C8H12N4, density, melting point, boiling point, structural formula, synthesis. (URL: [Link])

-

13 C NMR spectra of... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PubMed Central. (URL: [Link])

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (URL: [Link])

-

5-Fluoropyrimidine | C4H3FN2 | CID 69605 - PubChem - NIH. (URL: [Link])

-

Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery - MDPI. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-Fluoro-2-(piperazin-1-YL)pyrimidine Derivatives and Analogs

Executive Summary

The confluence of three critical pharmacophoric elements—the pyrimidine ring, the piperazine scaffold, and the fluorine atom—creates the 5-Fluoro-2-(piperazin-1-yl)pyrimidine core, a structure of significant interest in modern medicinal chemistry. The pyrimidine nucleus is a cornerstone of numerous therapeutic agents, largely due to its role as a fundamental component of nucleic acids, which allows for diverse biological interactions.[1][2] The piperazine moiety is recognized as a "privileged scaffold" for its ability to improve aqueous solubility and oral bioavailability, offering a versatile linker to engage with biological targets.[3] The strategic incorporation of a fluorine atom further enhances molecular properties by increasing metabolic stability, modulating basicity (pKa), and improving target binding affinity.[4][5] This guide provides a comprehensive analysis of the synthesis, structure-activity relationships (SAR), pharmacological profiles, and key experimental methodologies for developing derivatives and analogs of this promising scaffold for researchers and drug development professionals.

Introduction: A Synergistic Combination of Privileged Scaffolds

The design of novel therapeutic agents often relies on the strategic combination of well-established structural motifs. The this compound scaffold is a prime example of this approach, leveraging the distinct advantages of its three core components.

-

The Pyrimidine Core: As an essential building block of DNA and RNA, the pyrimidine ring is a versatile and biocompatible heterocycle.[2] Its electron-deficient nature makes it susceptible to nucleophilic substitution, providing a straightforward handle for chemical modification. Pyrimidine-based drugs are prevalent across numerous therapeutic areas, including oncology (e.g., 5-Fluorouracil) and infectious diseases.[2][6]

-

The Piperazine Moiety: The piperazine ring is a six-membered heterocycle integral to many FDA-approved drugs.[3] Its two nitrogen atoms allow for dual substitution, enabling the creation of complex molecules that can bridge different regions of a target protein. Its basic nature often enhances aqueous solubility and can be crucial for forming salt forms with improved pharmaceutical properties.[3][7]

-

The Role of Fluorine: The introduction of fluorine into a drug candidate is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[5][8] Its high electronegativity can alter the acidity of nearby functional groups, while the strength of the C-F bond can block sites of metabolic oxidation, thereby increasing the drug's half-life.[4][9] Furthermore, fluorine can improve membrane permeability and binding affinity to target proteins.[5][10]

The combination of these three elements results in a scaffold with inherent drug-like properties, making it an attractive starting point for the discovery of new medicines targeting a range of diseases.

Medicinal Chemistry and Synthesis

The construction of this compound derivatives is typically achieved through robust and scalable synthetic routes, primarily relying on nucleophilic aromatic substitution (SNAr).

2.1. General Synthetic Strategy

The most common approach involves the sequential reaction of a di-halogenated pyrimidine, such as 2,4-dichloro-5-fluoropyrimidine, with piperazine and other nucleophiles. The chlorine atoms at the C2 and C4 positions of the pyrimidine ring are activated towards SNAr due to the electron-withdrawing effect of the ring nitrogens and the fluorine atom. Generally, substitution occurs preferentially at the C4 position, followed by substitution at the C2 position.

2.2. Key Derivatives and Structure-Activity Relationship (SAR)

Systematic modification of the core scaffold has yielded crucial insights into the structure-activity relationships governing biological activity, particularly in oncology.

-

N-4 Position of Piperazine: This position is a key vector for diversification. Attaching various aryl, heteroaryl, or alkyl groups can profoundly impact target specificity and potency. For instance, in kinase inhibitors, this substituent often extends into a solvent-exposed region or a secondary binding pocket, allowing for fine-tuning of selectivity and physical properties.[3][11]

-

C4-Position of Pyrimidine: The substituent at the C4 position is critical for anchoring the molecule within the target's binding site. Often, an amino linker connects to an aryl or heteroaryl group that engages in key hydrogen bonding and hydrophobic interactions, for example, within the ATP-binding pocket of kinases.[12]

The table below summarizes hypothetical SAR data for a series of generic kinase inhibitors based on the scaffold, illustrating common trends.

| Compound ID | R¹ (Piperazine N-4) | R² (Pyrimidine C-4) | Kinase IC₅₀ (nM) | Cell Viability IC₅₀ (µM) |

| A-1 | Methyl | 3-ethynylaniline | 50 | 1.2 |

| A-2 | Phenyl | 3-ethynylaniline | 25 | 0.8 |

| A-3 | 4-Fluorophenyl | 3-ethynylaniline | 15 | 0.5 |

| A-4 | Phenyl | Aniline | 250 | 15.0 |

| A-5 | Phenyl | 3-chloroaniline | 30 | 1.0 |

SAR Insights:

-

Aryl Substitution on Piperazine (A-2 vs. A-1): An aryl group at the R¹ position is generally more potent than a small alkyl group, likely due to additional hydrophobic or π-stacking interactions.

-

Fluorine Effect (A-3 vs. A-2): A fluorine atom on the R¹ phenyl group often enhances potency, potentially by increasing binding affinity through favorable electrostatic interactions.[5]

-

Importance of C4-Aniline Substituent (A-4 vs. A-2): The ethynyl group on the C4-aniline (R²) is crucial for potency, likely acting as a key hydrogen bond acceptor or occupying a critical pocket. Its removal drastically reduces activity.

-

Electronic Effects at C4-Aniline (A-5 vs. A-2): An electron-withdrawing group like chlorine at the meta-position of the C4-aniline can maintain or slightly improve potency.

Pharmacology and Biological Activity

Derivatives of the this compound scaffold have demonstrated significant potential across multiple therapeutic areas, most notably in oncology and infectious diseases.

3.1. Therapeutic Applications

-

Oncology: This scaffold is frequently employed in the design of kinase inhibitors.[13] By mimicking the adenine region of ATP, the pyrimidine core can anchor the inhibitor in the kinase hinge region, while the piperazine linker positions other functionalities to achieve high potency and selectivity against targets like EGFR, Src, and Abl.[11][12] The fluoropyrimidine component also raises the possibility of these compounds acting as antimetabolites, similar to 5-Fluorouracil, by inhibiting thymidylate synthase or being incorporated into DNA and RNA, leading to cytotoxicity.[14][15]

-

Anti-Infective Agents: The combination of a pyrimidine ring and a piperazine moiety is found in numerous anti-infective agents.[16] These compounds can exhibit broad-spectrum antibacterial activity.[17][18] The mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase.[19] Several pyrimidine-piperazine hybrids have shown promising activity against both Gram-positive and Gram-negative bacteria.[20][21]

3.2. Mechanism of Action: Kinase Inhibition

As kinase inhibitors, these compounds typically function as Type I inhibitors, competing with ATP for binding to the active site of the kinase.

3.3. Pharmacokinetics and ADME Profile

The structural features of this scaffold are conducive to favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Absorption: The piperazine moiety, being basic, can improve solubility and dissolution at the low pH of the stomach, potentially leading to good oral absorption.[7]

-

Distribution: The balance of lipophilicity can be tuned via substitutions to achieve desired tissue distribution.

-

Metabolism: The fluorine atom at the 5-position of the pyrimidine ring can serve as a "metabolic shield," preventing oxidation at that site and potentially increasing the compound's half-life.[4][5]

-

Excretion: As with most small molecules, excretion is expected to occur via both renal and hepatic routes.

Fluorination has been shown to improve oral exposure in other inhibitor classes by simultaneously enhancing permeability and reducing in vivo clearance.[22][23] The reduction of basicity (pKa) by fluorine incorporation can also have a beneficial influence on oral absorption.[24]

Key Experimental Protocols

4.1. Protocol 1: Synthesis of a 4-(Anilino)-5-fluoro-2-(piperazin-1-yl)pyrimidine Derivative

This protocol describes a representative two-step SNAr reaction.

Step 1: Synthesis of 4-chloro-5-fluoro-2-(piperazin-1-yl)pyrimidine

-

To a solution of 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in isopropanol, add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

-

Add a solution of piperazine (1.1 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor reaction completion by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the intermediate product.

Step 2: Synthesis of the Final Product

-

Combine the intermediate from Step 1 (1.0 eq) and a substituted aniline (e.g., 3-ethynylaniline) (1.1 eq) in a sealed vessel.

-

Add a solvent such as n-butanol and a catalytic amount of acid (e.g., HCl).

-

Heat the mixture to 100-120 °C for 16-24 hours.

-

Monitor reaction completion by TLC or LC-MS.

-

Cool the reaction to room temperature, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or preparative HPLC to obtain the final derivative.

4.2. Protocol 2: Cell Viability (MTT) Assay

This protocol is used to assess the antiproliferative activity of the synthesized compounds.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 72 hours.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression.

Future Directions and Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutics. Its inherent drug-like properties, stemming from the synergistic combination of its pyrimidine, piperazine, and fluorine components, provide a solid foundation for lead optimization.

Future research in this area could focus on:

-

Exploring Novel Targets: While kinase inhibition is a well-explored area, this scaffold could be adapted to target other enzyme families or receptor types.

-

Multi-Target Ligands: The dual substitution capability of the piperazine ring could be leveraged to design compounds that modulate multiple targets simultaneously, a strategy that is gaining traction for complex diseases like cancer.[3]

-

Application in PROTACs: The scaffold could serve as a warhead or linker component in the design of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality for targeted protein degradation.

References

- Priya A, Mahesh Kumar N, Shachindra L. Fluorine in drug discovery: Role, design and case studies.

-

Milano G, Ferrero JM, François E. Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation. British Journal of Cancer. [Link]

-

Gill H, et al. Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]

- O'Hagan D. The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.

-

Frutos RP, et al. One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles. The Journal of Organic Chemistry. [Link]

-

Beier P. Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]

-

Inhance Technologies. How Is Fluorine Used in the Medical Field?. [Link]

-

Frutos RP, et al. One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles. ACS Publications. [Link]

-

PharmGKB. Fluoropyrimidine Pathway, Pharmacodynamics. ClinPGx. [Link]

-

Velcicky J, et al. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters. [Link]

-

Milano G, Ferrero JM, François E. Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation. Sci-Hub. [Link]

-

Frutos RP, et al. One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles. PubMed. [Link]

-

Frutos RP, et al. One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles. Sci-Hub. [Link]

-

Thorn CF, et al. PharmGKB summary: fluoropyrimidine pathways. Pharmacogenetics and Genomics. [Link]

-

ResearchGate. Synthesis of 2,5-disubstituted pyrimidine derivatives 9a–r. [Link]

- Alfa Chemistry. A Comprehensive Guide to the Clinical Applications, Mechanisms, and Management of Oral Fluoropyrimidine Drugs.

-

Al-Ghorbani M, et al. Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. ResearchGate. [Link]

- Stanetty C, et al. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synpacts.

-

ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

-

ResearchGate. Synthesis and SAR of novel piperazine-linked imidazole(1,2-a) pyridine derivatives. [Link]

-

Wang X, et al. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules. [Link]

-

Velcicky J, et al. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ResearchGate. [Link]

-

Held J, et al. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules. [Link]

-

MacLeod AM, et al. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry. [Link]

-

Siddesh MB, et al. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences. [Link]

- BenchChem. The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.

-

Brown DG, Boström J. Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]

-

Yang C, et al. Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study. Environmental Health Perspectives. [Link]

- Siddesh MB, et al. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences.

-

ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]

-

MedChem Prof. nucleophilic aromatic substitutions. YouTube. [Link]

-

ResearchGate. Fluorine substituent effects (on bioactivity). [Link]

-

Wenglowsky S, et al. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

-

Starodubova E, et al. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences. [Link]

-

Not Voodoo. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

-

Varano F, et al. Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. Molecules. [Link]

-

Um IH, et al. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. [Link]

-

Al-Ostath R, et al. Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells. Molecules. [Link]

-

ResearchGate. Novel piperazine–pyrimidine hybrids as potential anticancer agents against MCF-7 breast carcinoma: synthesis, antimicrobial activity, antioxidant evaluation, and computational insights. [Link]

-

ResearchGate. Antibacterial activity of methylpyrimidine sulfonyl piperazine derivatives 11a-j. [Link]

-

Li Y, et al. Pyrimidine-conjugated fluoroquinolones as new potential broad-spectrum antibacterial agents. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Lombardo LJ, et al. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. [Link]

-

Al-Snafi A, et al. Synergy, Additive Effects, and Antagonism of Drugs with Plant Bioactive Compounds. MDPI. [Link]

-

Genesis Scientific Publications. Synergistic Interactions between Bioactive Substances. [Link]

-

Goldberg FW, et al. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]

-

Wells CI, et al. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules. [Link]

-

Kumar D, et al. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Molecules. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 9. inhancetechnologies.com [inhancetechnologies.com]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. ClinPGx [clinpgx.org]

- 15. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pyrimidine-conjugated fluoroquinolones as new potential broad-spectrum antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Fluoro-2-(piperazin-1-yl)pyrimidine: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 5-Fluoro-2-(piperazin-1-yl)pyrimidine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. Due to the limited availability of public domain experimental spectra for this specific molecule, this document leverages a predictive approach grounded in the empirical data of structurally analogous compounds. By dissecting the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, this guide offers researchers and scientists a robust framework for the identification, characterization, and quality control of this important pharmaceutical building block.

Introduction: The Significance of Fluorinated Pyrimidines in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in the design of therapeutic agents, owing to its presence in nucleobases and its ability to engage in a multitude of biological interactions. The incorporation of a fluorine atom onto the pyrimidine ring, as seen in this compound, can profoundly influence the molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity can alter the electronic distribution within the aromatic system, potentially enhancing binding affinity to target proteins, improving metabolic stability, and increasing bioavailability. The piperazine moiety is also a well-established pharmacophore, frequently utilized to improve aqueous solubility and introduce a basic nitrogen center for salt formation and interaction with biological targets.

Given the synthetic and therapeutic importance of this compound, a thorough understanding of its spectroscopic signature is paramount for researchers in drug discovery and development. This guide provides a detailed, albeit predictive, analysis of its ¹H NMR, ¹³C NMR, IR, and MS data.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral analysis, the following atom numbering convention will be used for this compound.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology for Prediction: The predicted ¹H and ¹³C NMR spectra are derived from a correlative analysis of experimental data for 2-(piperazin-1-yl)pyrimidine[1][2] and 5-fluoropyrimidine[3]. The substituent effects of the fluorine atom and the piperazinyl group on the pyrimidine ring are considered to estimate the chemical shifts and coupling constants.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the pyrimidine and piperazine protons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.15 | Doublet | 2H | H-4, H-6 |

| ~3.80 | Triplet | 4H | H-2', H-6' |

| ~3.00 | Triplet | 4H | H-3', H-5' |

| ~1.95 | Singlet (broad) | 1H | N-H |

Interpretation:

-

Pyrimidine Protons (H-4, H-6): The two protons on the pyrimidine ring are expected to be chemically equivalent and appear as a doublet due to coupling with the fluorine atom at the 5-position. The strong electron-withdrawing effect of the adjacent nitrogen atoms and the fluorine atom will deshield these protons, shifting them downfield to approximately 8.15 ppm.

-

Piperazine Protons (H-2', H-6' and H-3', H-5'): The piperazine ring protons will appear as two distinct triplets. The protons on the carbons adjacent to the pyrimidine ring (H-2', H-6') are expected to be more deshielded (~3.80 ppm) compared to the protons on the carbons adjacent to the secondary amine (H-3', H-5', ~3.00 ppm).

-

Amine Proton (N-H): The proton on the secondary amine of the piperazine ring will likely appear as a broad singlet around 1.95 ppm. Its chemical shift and broadness can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~162.5 | C-2 |

| ~157.0 (d, ¹JCF ≈ 230 Hz) | C-5 |

| ~148.5 (d, ²JCF ≈ 20 Hz) | C-4, C-6 |

| ~45.0 | C-2', C-6' |

| ~44.5 | C-3', C-5' |

Interpretation:

-

Pyrimidine Carbons: The carbon atom C-2, directly attached to the piperazinyl group, is expected at approximately 162.5 ppm. The carbon atom C-5, bonded to the fluorine, will exhibit a large one-bond coupling constant (¹JCF) and is predicted to be around 157.0 ppm. The equivalent carbons C-4 and C-6 will show a smaller two-bond coupling to fluorine (²JCF) and are expected at about 148.5 ppm.

-

Piperazine Carbons: The carbon atoms of the piperazine ring are expected in the aliphatic region. The carbons adjacent to the pyrimidine ring (C-2', C-6') will be slightly more deshielded (~45.0 ppm) than those adjacent to the secondary amine (C-3', C-5', ~44.5 ppm).

Infrared (IR) Spectroscopy

Methodology for Prediction: The predicted IR absorption bands are based on the characteristic vibrational frequencies of functional groups present in the molecule, with reference to data for 2-(piperazin-1-yl)pyrimidine[4] and 5-fluorouracil[5][6][7][8].

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 (broad) | N-H Stretch | Secondary Amine (Piperazine) |

| 2850 - 3000 | C-H Stretch | Aliphatic (Piperazine) |

| 1550 - 1650 | C=N and C=C Stretch | Pyrimidine Ring |

| 1400 - 1500 | C-H Bend | Aliphatic (Piperazine) |

| 1200 - 1350 | C-N Stretch | Aryl-Alkyl Amine |

| 1000 - 1100 | C-F Stretch | Aryl Fluoride |

Interpretation:

The IR spectrum is expected to be characterized by a broad N-H stretching band for the secondary amine of the piperazine ring. The aromatic C=N and C=C stretching vibrations of the pyrimidine ring will likely appear in the 1550-1650 cm⁻¹ region. A strong absorption band corresponding to the C-F stretch is anticipated in the 1000-1100 cm⁻¹ range. The aliphatic C-H stretching and bending vibrations of the piperazine ring will also be prominent.

Mass Spectrometry (MS)

Methodology for Prediction: The predicted fragmentation pattern is based on the principles of mass spectrometry and analysis of the fragmentation of related compounds such as 2-(piperazin-1-yl)pyrimidine[4] and 5-fluorouracil[5][9][10][11].

Predicted Fragmentation Pathway:

Under electron ionization (EI), the molecular ion peak (M⁺˙) is expected at m/z 182. The fragmentation is likely to be initiated by cleavage of the piperazine ring, which is a common fragmentation pathway for N-substituted piperazines.

Caption: Predicted major fragmentation pathway for this compound.

Interpretation of Key Fragments:

-

m/z 182 (Molecular Ion): This peak represents the intact molecule with one electron removed.

-

m/z 153: Loss of an ethylamine radical (•CH₂CH₂NH₂) from the piperazine ring.

-

m/z 125: Cleavage of the piperazine ring with loss of a propylamino radical (•C₃H₇N).

-

m/z 96: This fragment could arise from the fluoropyrimidine moiety after cleavage of the C-N bond connecting to the piperazine ring.

-

m/z 69: Further fragmentation of the pyrimidine ring could lead to this smaller fragment.

Conclusion

This technical guide provides a detailed, predictive spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectral data, derived from the analysis of structurally related compounds, offer a valuable resource for the identification and characterization of this important molecule in a drug discovery and development setting. While experimental verification is always recommended, the data and interpretations presented herein provide a strong foundation for researchers working with this and similar fluorinated pyrimidine derivatives.

References

-

PubChem. 5-Fluoropyrimidine. [Online]. Available: [Link].

-

PubChem. 1-(2-Pyrimidinyl)piperazine. [Online]. Available: [Link].

-

PubChem. 5-Fluorouracil. [Online]. Available: [Link].

-

ResearchGate. 13 C NMR spectra of 2-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (3c) (75 MHz, CDCl 3 ). [Online]. Available: [Link].

-

ResearchGate. FTIR spectrum of 5-fluorouracil. [Online]. Available: [Link].

-

NVKC. Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry. [Online]. Available: [Link].

-

NIST. 5-Fluorouracil. [Online]. Available: [Link].

-

ResearchGate. FTIR spectra of (a) 5-FU; (b) 5-FU loaded NaAlg (1/8 w/w) beads crosslinked with Fe 3+ ; (c)NaAlg. [Online]. Available: [Link].

-

ResearchGate. 1 H-NMR and 13 C-NMR spectra of 5-FA. (a) 1 H-NMR spectrum of 5-FA (600...). [Online]. Available: [Link].

-

ResearchGate. Product ion mass spectrum (partial fragmentation) of 5-fluorouridine (5-FUrd–[M−H]...). [Online]. Available: [Link].

-

Oxford Academic. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy. [Online]. Available: [Link].

-

NIST. 5-Fluorouracil. [Online]. Available: [Link].

Sources

- 1. 2-(1-Piperazinyl)pyrimidine(20980-22-7) 1H NMR spectrum [chemicalbook.com]

- 2. 2-(1-Piperazinyl)pyrimidine(20980-22-7) 13C NMR [m.chemicalbook.com]

- 3. 5-Fluoropyrimidine | C4H3FN2 | CID 69605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(2-Pyrimidinyl)piperazine | C8H12N4 | CID 88747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Fluorouracil | C4H3FN2O2 | CID 3385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 5-Fluorouracil(51-21-8) IR Spectrum [chemicalbook.com]

- 9. nvkc.nl [nvkc.nl]

- 10. 5-Fluorouracil [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Biological Activity of 5-Fluoro-2-(piperazin-1-yl)pyrimidine

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, 5-Fluoro-2-(piperazin-1-yl)pyrimidine. While direct experimental data for this specific molecule is not yet prevalent in published literature, this document synthesizes information from structurally analogous compounds to build a robust hypothesis regarding its mechanism of action, potential therapeutic applications, and a strategic approach for its experimental validation. By dissecting the individual contributions of the 5-fluoropyrimidine and 2-(piperazin-1-yl)pyrimidine moieties, we project a compelling profile for this compound as a potential therapeutic agent, warranting further investigation.

Introduction: Deconstructing the Pharmacophores

The rational design of new therapeutic agents often involves the strategic combination of well-characterized pharmacophores to achieve novel or enhanced biological activities. The structure of this compound presents a fascinating convergence of two such pharmacophores: the 5-fluoropyrimidine core, a cornerstone of anticancer chemotherapy, and the 2-(piperazin-1-yl)pyrimidine scaffold, known for its diverse biological effects, including neurological and antimicrobial activities.[1][2]

The 5-Fluoropyrimidine Moiety: A Legacy in Oncology

The introduction of a fluorine atom at the 5-position of the pyrimidine ring is a well-established strategy in the development of anticancer agents.[3] The archetypal example, 5-fluorouracil (5-FU), has been a mainstay in the treatment of various solid tumors for decades.[4] Its mechanism of action primarily involves the inhibition of thymidylate synthetase, a critical enzyme in the de novo synthesis of thymidine, thereby disrupting DNA replication and repair in rapidly proliferating cancer cells.[4] Numerous derivatives and prodrugs of 5-FU, such as capecitabine and 5'-deoxy-5-fluorouridine, have been developed to improve its therapeutic index and oral bioavailability.[3][5] The consistent and potent cytotoxic activity of 5-fluoropyrimidine derivatives makes this scaffold a highly attractive component for novel anticancer drug design.[6][7][8]

The 2-(Piperazin-1-yl)pyrimidine Scaffold: A Versatile Pharmacophore

The 2-(piperazin-1-yl)pyrimidine moiety is a versatile building block in medicinal chemistry, recognized for its ability to interact with a variety of biological targets.[9] This scaffold is notably present as a metabolite of the anxiolytic drug buspirone.[10] Derivatives of 2-(piperazin-1-yl)pyrimidine have been investigated for a range of biological activities, including:

-

Anxiolytic and Antidepressant Effects: Through modulation of serotonin and dopamine receptors, and inhibition of monoamine oxidase (MAO).[11]

-

Antimicrobial Properties: Demonstrating activity against various bacterial and fungal strains.[1][12]

The piperazine ring itself is a privileged structure in drug discovery, often imparting favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[13][14]

Postulated Biological Activity and Mechanism of Action

Based on the established activities of its constituent pharmacophores, we hypothesize that this compound possesses the potential for significant anticancer activity , possibly with a multi-faceted mechanism of action.

Primary Hypothesis: Antimetabolite Activity

The presence of the 5-fluoropyrimidine core strongly suggests that the primary mechanism of action will be as an antimetabolite , similar to 5-FU. We propose that this compound, or its intracellular metabolites, will inhibit thymidylate synthetase, leading to a depletion of the thymidine triphosphate pool, subsequent disruption of DNA synthesis and repair, and ultimately, apoptosis in cancer cells.

Caption: Postulated antimetabolite mechanism of action.

Secondary Hypothesis: Modulation of Kinase Signaling

The piperazine moiety is a common feature in many kinase inhibitors. It is plausible that the 2-(piperazin-1-yl)pyrimidine portion of the molecule could interact with the ATP-binding pocket of various protein kinases that are often dysregulated in cancer. This could lead to a dual-action therapeutic effect, combining cytotoxic antimetabolite activity with the cytostatic effects of kinase inhibition.

Proposed Synthesis

A plausible synthetic route to this compound would involve the nucleophilic aromatic substitution of a suitable dihalopyrimidine with piperazine. A potential starting material is 2,4-dichloro-5-fluoropyrimidine.

Caption: Proposed synthetic workflow for the target compound.

A general procedure for a similar synthesis of 2-(1-piperazinyl)pyrimidine involves reacting 2-chloropyrimidine with piperazine in the presence of a base like potassium carbonate in water.[15]

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities of this compound, a systematic experimental approach is proposed.

In Vitro Anticancer Activity Screening

Objective: To determine the cytotoxic and antiproliferative effects of the compound on a panel of human cancer cell lines.

Protocol: MTT Assay

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., A549 (lung), MCF-7 (breast), HCT116 (colon)) in appropriate media until they reach 80-90% confluency.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare a series of dilutions of this compound (e.g., from 0.01 µM to 100 µM) in the cell culture medium. Add the compound solutions to the respective wells and incubate for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Target Engagement Assay: Thymidylate Synthetase Inhibition

Objective: To determine if the compound directly inhibits thymidylate synthetase.

Protocol: Spectrophotometric Assay

-

Enzyme and Substrates: Obtain recombinant human thymidylate synthetase, dUMP, and N5,N10-methylenetetrahydrofolate.

-

Reaction Mixture: Prepare a reaction buffer containing the enzyme, dUMP, and N5,N10-methylenetetrahydrofolate.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture and pre-incubate.

-

Reaction Initiation and Monitoring: Initiate the reaction and monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of N5,N10-methylenetetrahydrofolate.

-

Data Analysis: Calculate the rate of reaction at each inhibitor concentration and determine the IC50 value for thymidylate synthetase inhibition.

Data Presentation

Table 1: Hypothetical In Vitro Cytotoxicity Data (IC50 in µM)

| Compound | A549 (Lung) | MCF-7 (Breast) | HCT116 (Colon) |

| This compound | TBD | TBD | TBD |

| 5-Fluorouracil (Positive Control) | 5.0 | 2.5 | 1.0 |

TBD: To be determined by experimental evaluation.

Structure-Activity Relationship (SAR) Insights

The structure of this compound offers several avenues for future optimization based on SAR principles. The presence of a fluorine atom and a piperazine ring is known to contribute to a broader spectrum of activity and higher intrinsic potency in other drug classes like quinolones.[16]

-

Piperazine Substitution: The unsubstituted nitrogen of the piperazine ring provides a key handle for derivatization. Introducing various substituents could modulate the compound's pharmacokinetic properties, target selectivity, and potency.

-

Fluorine Position: While the 5-position is classic for antimetabolite activity, exploring other fluorination patterns on the pyrimidine ring could lead to novel biological activities.

Conclusion and Future Directions

This compound is a novel molecule with significant therapeutic potential, primarily as an anticancer agent. The convergence of the well-established 5-fluoropyrimidine antimetabolite core with the versatile 2-(piperazin-1-yl)pyrimidine scaffold suggests a promising candidate for further investigation. The experimental workflows outlined in this guide provide a clear path for the systematic evaluation of its biological activity. Future research should focus on the synthesis and in vitro screening of this compound, followed by target deconvolution and in vivo efficacy studies in relevant cancer models. The exploration of derivatives based on the SAR insights presented here could further unlock the therapeutic potential of this promising chemical scaffold.

References

- Ajmera, S., & Danenberg, P. V. (1982). Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides. Journal of Medicinal Chemistry, 25(8), 999–1002.

- Wessjohann, L. A., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 555-562.

- Armstrong, R. D., & Diasio, R. B. (1980). Metabolism and biological activity of 5'-deoxy-5-fluorouridine, a novel fluoropyrimidine. Cancer Research, 40(9), 3333–3338.

- Wang, L., et al. (2012). Synthesis of novel spin-labeled derivatives of 5-FU as potential antineoplastic agents. Archives of Pharmacal Research, 35(12), 2145-2151.

- Prasad, K. R., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332-338.

-

Semantic Scholar. (2013). Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines. Retrieved from [Link]

- Duschinsky, R., Pleven, E., & Heidelberger, C. (1957). THE SYNTHESIS OF 5-FLUOROPYRIMIDINES. Journal of the American Chemical Society, 79(16), 4559–4560.

- Duschinsky, R., Pleven, E., & Oberhansli, W. (1960). Synthesis of 5-fluoropyrimidine metabolites.

- Armstrong, R. D., & Diasio, R. B. (1980). Metabolism and biological activity of 5'-deoxy-5-fluorouridine, a novel fluoropyrimidine. Cancer Research, 40(9), 3333-3338.

- Li, Y., et al. (2012).

- Prasad, K. R., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332-338.

- Yurttaş, L., et al. (2018). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Turkish Journal of Chemistry, 42(6), 1649-1662.

- Judson, I. R. (2000). The oral fluorinated pyrimidines. British Journal of Cancer, 82(11), 1741–1746.

-

Molbase. (n.d.). 2-piperazin-1-yl-pyrimidine. Retrieved from [Link]

- Al-Ghorbani, M., et al. (2021). Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities.

- Toma, E. (1989). Structure--activity relationship of quinolones. Clinical and Investigative Medicine. Medecine Clinique Et Experimentale, 12(1), 7–9.

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... Retrieved from [Link]

- Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(4), 362-381.

- Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 1-12.

- Zhang, Y., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. Future Medicinal Chemistry, 14(12), 899-916.

Sources

- 1. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The oral fluorinated pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of novel spin-labeled derivatives of 5-FU as potential antineoplastic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism and biological activity of 5'-deoxy-5-fluorouridine, a novel fluoropyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. CAS 20980-22-7: 2-(1-Piperazinyl)pyrimidine | CymitQuimica [cymitquimica.com]

- 10. 2-(1-Piperazinyl)pyrimidine | 20980-22-7 [chemicalbook.com]

- 11. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]